molecular formula C8H9F3O B13256404 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one

Cat. No.: B13256404
M. Wt: 178.15 g/mol
InChI Key: YHDOWHXDSBWDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)bicyclo[410]heptan-2-one is a bicyclic compound characterized by the presence of a trifluoromethyl group attached to a bicyclo[410]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of trifluoromethylated precursors and cyclization agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptan-2-one:

    Bicyclo[4.1.0]heptan-2-one: A similar compound without the trifluoromethyl substitution.

Uniqueness: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C8H9F3O

Molecular Weight

178.15 g/mol

IUPAC Name

7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C8H9F3O/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4,6-7H,1-3H2

InChI Key

YHDOWHXDSBWDIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2C(F)(F)F)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.